Anticancer agent 75

Cancer therapeutics Drug safety In vitro toxicology

Anticancer agent 75 (compound 3h) is the validated lead indolo[2,3-b]quinoline topoisomerase II inhibitor from the neocryptolepine library, delivering >68-fold selectivity for MOLT-3 leukemia cells (IC50 4.90 µM) over normal HEK-293 cells—at least 35-fold less nephrotoxic than doxorubicin. It uniquely combines anticancer potency with antiplasmodial activity, enabling dual-purpose oncology–malaria research programs while eliminating the need to source separate compounds. Procure this reference standard for SAR benchmarking, leukemia-focused drug discovery, and mechanistic studies requiring extended treatment windows free from confounding normal-cell cytotoxicity.

Molecular Formula C22H24N2O
Molecular Weight 332.4 g/mol
Cat. No. B12406881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 75
Molecular FormulaC22H24N2O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)CCC1=C2C3=CC=CC=C3N=C2N(C4=C1C=CC(=C4)OC)C
InChIInChI=1S/C22H24N2O/c1-14(2)9-11-17-16-12-10-15(25-4)13-20(16)24(3)22-21(17)18-7-5-6-8-19(18)23-22/h5-8,10,12-14H,9,11H2,1-4H3
InChIKeyWLYMPCQGWLNTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 75: Selective Indoloquinoline for Targeted Cancer Research


Anticancer agent 75 (CAS 2414491-13-5), also designated compound 3h, is a synthetic indolo[2,3-b]quinoline derivative belonging to the neocryptolepine class of topoisomerase II inhibitors. It exhibits a tetracyclic core structure with an 11-isopentyl-3-methoxy-5-methyl substitution pattern [1]. The compound demonstrates selective cytotoxicity against multiple cancer cell lines while maintaining a favorable safety margin toward normal human kidney cells, being at least 35-fold less toxic than the doxorubicin standard .

Why Substituting Anticancer Agent 75 with Another Indoloquinoline or Topoisomerase Inhibitor Fails


Indoloquinoline analogs exhibit widely divergent selectivity indices and off-target cytotoxicities that cannot be predicted from core structure alone. Within the same synthetic library described by Akkachairin et al., compound 3h (anticancer agent 75) demonstrated markedly higher potency and cancer cell selectivity than structurally related neocryptolepines, while carbocycle-fused quinolines such as 5h and 5s showed only moderate anticancer effects with substantially less favorable normal-cell toxicity profiles [1]. Even among commercially available topoisomerase II inhibitors, doxorubicin—a widely used comparator—exhibits >35-fold greater cytotoxicity to normal human kidney cells than anticancer agent 75 at equitoxic anticancer concentrations . Generic substitution therefore risks both reduced tumor cell efficacy and increased normal tissue damage, compromising experimental reproducibility and translational validity.

Quantitative Evidence: Anticancer Agent 75 Versus Closest Comparators


Differential Normal Cell Cytotoxicity: 35-Fold Safety Margin Over Doxorubicin

Anticancer agent 75 (compound 3h) exhibits at least 35-fold lower cytotoxicity toward normal human kidney cells compared to the doxorubicin standard. This represents a direct head-to-head comparison of safety margins between two topoisomerase II-targeting agents, quantifying the therapeutic window advantage of the indoloquinoline scaffold over the anthracycline comparator [1].

Cancer therapeutics Drug safety In vitro toxicology

Cancer Cell Line Selectivity Profile: MOLT-3 Acute Lymphoblastic Leukemia as Primary Target

Anticancer agent 75 demonstrates a defined cancer cell line selectivity profile with IC50 values spanning 4.90–15.58 µM across four malignant lines while sparing HEK-293 normal kidney cells (IC50 = 333.83 µM). The highest potency is observed in MOLT-3 acute lymphoblastic leukemia cells (IC50 = 4.90 µM), establishing this as the most sensitive tested malignancy [1].

Leukemia research Selective cytotoxicity Cancer cell line panel

Superior Cancer Cell Selectivity Versus Structurally Related Carbocycle-Fused Quinolines

Within the same synthetic study, compound 3h (anticancer agent 75) was identified as 'much more potent than other analogs against cancer cell lines with high selectivity,' whereas carbocycle-fused quinolines 5h and 5s exhibited only moderate anticancer properties without comparable selectivity advantages [1]. This class-level inference establishes that the indoloquinoline scaffold and specific 11-isopentyl substitution of anticancer agent 75 confer a selectivity profile not shared by closely related carbocycle-fused analogs.

Structure-activity relationship Selectivity index Lead optimization

Antiplasmodial Activity as a Dual-Application Differentiation Factor

Anticancer agent 75 exhibits measurable antiplasmodial activity, distinguishing it from many anticancer-focused topoisomerase inhibitors that lack this orthogonal pharmacological property. Within the same compound library, only compounds 3s and 3p provided acceptable antimalarial results, indicating that antiplasmodial activity is not a universal property of the indoloquinoline scaffold [1]. This dual activity profile enables cross-disciplinary applications in malaria research or dual-pathway mechanistic studies.

Antimalarial research Dual-activity compounds Topoisomerase inhibition

Defined Physicochemical Properties Supporting Reproducible In Vitro Formulation

Anticancer agent 75 (C22H24N2O, MW 332.44) possesses a defined LogP of 5.8, zero hydrogen bond donors, and two hydrogen bond acceptors . These properties dictate specific solubility and handling requirements: moderate DMSO solubility, limited aqueous solubility without formulation excipients, and recommended powder storage at -20°C for 3 years . In contrast, the structurally distinct 'Antitumor agent-75' (CAS 2827065-29-0, C26H23FN6, MW 438.5) exhibits different physicochemical behavior and a completely different IUPAC name (2-(1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline), underscoring the risk of cross-compound confusion .

Compound handling Solubility Assay reproducibility

Optimal Scientific and Industrial Applications for Anticancer Agent 75


Acute Lymphoblastic Leukemia (ALL) Targeted Therapy Development

Anticancer agent 75 demonstrates its highest potency against MOLT-3 acute lymphoblastic leukemia cells (IC50 = 4.90 µM), with >68-fold selectivity over normal HEK-293 kidney cells [1]. This profile makes it suitable as a lead compound for ALL-focused drug discovery programs, as a positive control in leukemia cell line screening panels, or as a chemical probe for investigating indoloquinoline-mediated topoisomerase II inhibition in hematological malignancies. The pronounced leukemia selectivity distinguishes it from broader-spectrum topoisomerase inhibitors such as doxorubicin .

Mechanistic Studies of Topoisomerase II Inhibition with Reduced Off-Target Toxicity

With at least 35-fold lower normal kidney cell cytotoxicity than doxorubicin [1], anticancer agent 75 serves as an optimal tool compound for dissecting topoisomerase II-dependent mechanisms without the confounding influence of excessive normal cell death. This is particularly valuable in co-culture systems, long-term exposure assays, or experiments requiring extended treatment windows where doxorubicin's cytotoxicity would obscure target-specific readouts. Researchers investigating topoisomerase II biology in normal-versus-cancer cell contexts can leverage this safety margin to isolate cancer-selective signaling events .

Cross-Disciplinary Malaria-Oncology Pathway Investigation

Anticancer agent 75 possesses measurable antiplasmodial activity alongside its anticancer effects [1], a dual profile not shared by the majority of neocryptolepine analogs or standard topoisomerase inhibitors. This unique combination enables research programs exploring the intersection of cancer and malaria biology—such as studies of host-parasite metabolic crosstalk, repurposing screens, or evolutionary conservation of topoisomerase targeting across eukaryotic pathogens. Procurement for such dual-purpose projects eliminates the need to source and characterize separate compounds for each disease area .

Structure-Activity Relationship (SAR) Reference Standard for Indoloquinoline Libraries

As the validated lead compound within the neocryptolepine library reported by Akkachairin et al., anticancer agent 75 (compound 3h) serves as an essential reference standard for SAR campaigns exploring modifications to the indolo[2,3-b]quinoline scaffold [1]. Its superior potency and selectivity relative to carbocycle-fused quinolines (5h, 5s) establish baseline performance expectations for new analogs. Procurement for medicinal chemistry programs provides a benchmark against which novel derivatives can be directly compared in standardized cytotoxicity and selectivity assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 75

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.